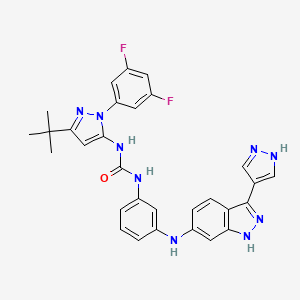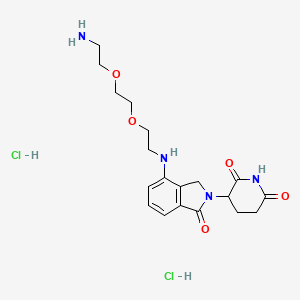
Lenalidomide 4'-PEG2-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lenalidomide 4’-PEG2-amine (dihydrochloride) is a functionalized cereblon ligand used in the recruitment of CRBN protein. It is a derivative of lenalidomide, which is known for its immunomodulatory, anti-angiogenic, and anti-inflammatory properties. This compound is particularly significant in the development of proteolysis-targeting chimeras (PROTACs), which are used for targeted protein degradation in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide 4’-PEG2-amine (dihydrochloride) involves the functionalization of lenalidomide with a PEG2 linker and a terminal amine group. The process typically includes the following steps:
Activation of Lenalidomide: Lenalidomide is activated by reacting with a suitable reagent to introduce a reactive group.
PEGylation: The activated lenalidomide is then reacted with a PEG2 linker to form a PEGylated intermediate.
Amine Introduction: The PEGylated intermediate is further reacted with an amine-containing reagent to introduce the terminal amine group.
Purification: The final product is purified using chromatographic techniques to obtain Lenalidomide 4’-PEG2-amine (dihydrochloride) with high purity
Industrial Production Methods
Industrial production of Lenalidomide 4’-PEG2-amine (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired product quality .
化学反応の分析
Types of Reactions
Lenalidomide 4’-PEG2-amine (dihydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive amine and PEG groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter its functional groups and overall structure
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize specific functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce functional groups
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of oxidized or reduced analogs .
科学的研究の応用
Lenalidomide 4’-PEG2-amine (dihydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating cancers and other diseases by targeting specific proteins for degradation.
Industry: Utilized in the development of novel pharmaceuticals and biotechnological products
作用機序
The mechanism of action of Lenalidomide 4’-PEG2-amine (dihydrochloride) involves the recruitment of CRBN protein, which is part of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of target proteins. The compound acts as a molecular glue, facilitating the interaction between the E3 ligase and the target protein, thereby promoting targeted protein degradation .
類似化合物との比較
Similar Compounds
Thalidomide: An immunomodulatory drug with similar properties but different functional groups.
Pomalidomide: Another derivative of thalidomide with enhanced potency and different pharmacokinetic properties.
Iberdomide: A newer derivative with improved efficacy and safety profile
Uniqueness
Lenalidomide 4’-PEG2-amine (dihydrochloride) is unique due to its PEG2 linker and terminal amine group, which enhance its solubility and facilitate its use in PROTACs. This functionalization allows for more efficient recruitment of CRBN protein and targeted protein degradation compared to other similar compounds .
特性
分子式 |
C19H28Cl2N4O5 |
|---|---|
分子量 |
463.4 g/mol |
IUPAC名 |
3-[7-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C19H26N4O5.2ClH/c20-6-8-27-10-11-28-9-7-21-15-3-1-2-13-14(15)12-23(19(13)26)16-4-5-17(24)22-18(16)25;;/h1-3,16,21H,4-12,20H2,(H,22,24,25);2*1H |
InChIキー |
RFRZCOFHURLZLN-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-chlorophenyl)methylsulfanyl]-3-(4,5-diphenyl-1H-imidazol-2-yl)quinoline](/img/structure/B15135435.png)

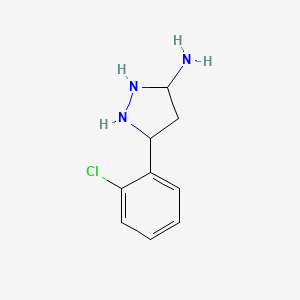
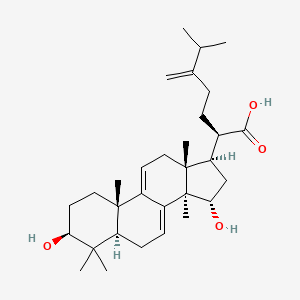

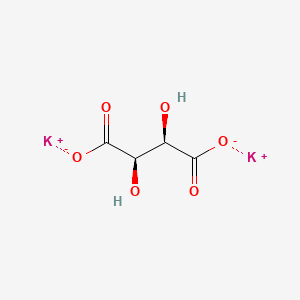
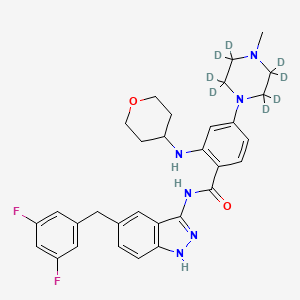
![trisodium;2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B15135483.png)
![[4-(trifluoromethyl)phenyl]methyl 4-[6-(2,6-dihydroxy-3-nitrobenzoyl)pyrazolo[1,5-a]pyrimidin-2-yl]benzoate](/img/structure/B15135484.png)


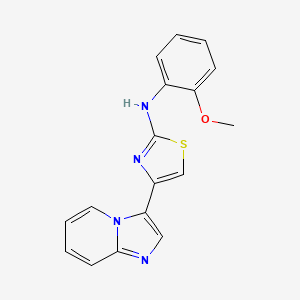
![3-(2,3-Dibromo-4,5-dihydroxyphenyl)-5-[4-(4-ethoxyphenoxy)phenyl]-3,4-dihydropyrazole-2-carbaldehyde](/img/structure/B15135502.png)
